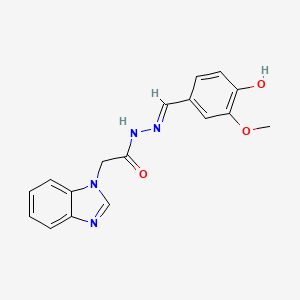
2-(1H-benzimidazol-1-yl)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-1-yl)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BHAM and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of BHAM is not well understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. BHAM has also been found to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase.
Biochemical and Physiological Effects
BHAM has been found to have biochemical and physiological effects, including the inhibition of cancer cell growth, antimicrobial activity, and antioxidant activity. It has also been reported to have potential use as a fluorescent probe for detecting metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BHAM in lab experiments is its potential applications in various fields of scientific research. However, the limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its safety and toxicity.
Direcciones Futuras
There are several future directions for the research on BHAM. One of the future directions is to study its potential use in drug development for cancer and other diseases. Another future direction is to investigate its mechanism of action and its potential use as a fluorescent probe for detecting metal ions. Further studies are also needed to determine its safety and toxicity for human use.
Conclusion
In conclusion, BHAM is a chemical compound that has potential applications in various fields of scientific research. It has been synthesized using different methods and has been found to have anticancer, antimicrobial, antiviral, and antioxidant properties. BHAM has also been studied for its potential use as a fluorescent probe for detecting metal ions. However, further studies are needed to determine its mechanism of action, safety, and toxicity for human use.
Métodos De Síntesis
BHAM can be synthesized using different methods, including the reaction of 2-aminobenzimidazole and 4-hydroxy-3-methoxybenzaldehyde with acetylacetone and hydrazine hydrate. Another method involves the reaction of 2-aminobenzimidazole and 4-hydroxy-3-methoxybenzaldehyde with acetic anhydride and hydrazine hydrate. The synthesized compound can be purified using column chromatography.
Aplicaciones Científicas De Investigación
BHAM has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to have anticancer, antimicrobial, antiviral, and antioxidant properties. BHAM has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-24-16-8-12(6-7-15(16)22)9-19-20-17(23)10-21-11-18-13-4-2-3-5-14(13)21/h2-9,11,22H,10H2,1H3,(H,20,23)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFNJJPMALNDLZ-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CN2C=NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CN2C=NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6003726.png)

![3-(3,4-dimethoxyphenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6003742.png)
![ethyl 1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6003746.png)
![(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)(3-pyridinyl)methanol](/img/structure/B6003749.png)
![1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6003753.png)
![7-(2-fluorobenzyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003761.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-ethyl-5-isoxazolecarboxamide](/img/structure/B6003767.png)
![2-[(2-methyl-2-phenylhydrazino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B6003769.png)
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6003775.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide](/img/structure/B6003785.png)
![2-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6003786.png)
![4-chloro-N,N-dimethyl-5-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B6003811.png)
![2-bromo-4-chloro-3,5-dimethyl-6-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B6003824.png)